Cas no 2137804-20-5 (3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one)
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one
- 2137804-20-5
- EN300-1110810
-
- Inchi: 1S/C9H11BrN2O/c1-2-3-4-12-5-7(10)9(13)8(11)6-12/h2,5-6H,1,3-4,11H2
- InChI Key: CJAKKLDFOLXYJM-UHFFFAOYSA-N
- SMILES: BrC1C(C(=CN(C=1)CCC=C)N)=O
Computed Properties
- Exact Mass: 242.00548g/mol
- Monoisotopic Mass: 242.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3Ų
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110810-0.05g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1110810-0.1g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1110810-0.25g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1110810-0.5g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1110810-1.0g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1110810-2.5g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1110810-5.0g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1110810-10.0g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1110810-1g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1110810-5g |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one |
2137804-20-5 | 95% | 5g |
$2650.0 | 2023-10-27 |
3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one
Comprehensive Overview of 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one (CAS No. 2137804-20-5)
The compound 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one (CAS No. 2137804-20-5) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the presence of a bromine substituent and a but-3-en-1-yl side chain, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.
In recent years, the demand for pyridinone derivatives like 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one has surged due to their versatility in medicinal chemistry. The compound's amino and bromo functional groups offer multiple sites for further chemical modifications, enabling the creation of libraries of derivatives for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecules serve as building blocks for larger, more complex structures.
The CAS No. 2137804-20-5 is often searched in conjunction with terms like "synthetic routes", "pharmacological activity", and "scaffold optimization", reflecting the scientific community's focus on its practical utility. Recent publications have highlighted its role in the development of kinase inhibitors and antimicrobial agents, addressing pressing global health challenges such as antibiotic resistance and cancer therapy. These applications resonate with current biomedical research trends, making the compound a subject of intense study.
From a synthetic chemistry perspective, the but-3-en-1-yl moiety in 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one provides an opportunity for further functionalization via click chemistry or cross-coupling reactions. This adaptability is crucial for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. Additionally, the compound's dihydropyridin-4-one core is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets.
Environmental and regulatory considerations also play a role in the compound's research trajectory. As the industry shifts toward green chemistry principles, scientists are exploring sustainable synthetic methods for producing 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one with minimal waste and energy consumption. This aligns with broader societal concerns about sustainable manufacturing and eco-friendly pharmaceuticals, topics frequently searched in academic and industrial databases.
In summary, 3-amino-5-bromo-1-(but-3-en-1-yl)-1,4-dihydropyridin-4-one (CAS No. 2137804-20-5) represents a promising candidate for advancing drug discovery and agrochemical innovation. Its structural complexity and functional group diversity position it at the forefront of small molecule research, addressing both scientific and societal needs. As research continues, this compound is likely to remain a focal point in the quest for novel therapeutic agents and sustainable chemical solutions.
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